molecular formula C15H10ClNO2S B090684 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione CAS No. 19378-58-6

2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione

Cat. No. B090684
CAS RN: 19378-58-6
M. Wt: 303.8 g/mol
InChI Key: VYNUNOZCGNACCI-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione is not fully understood. However, studies have suggested that the compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

Studies have shown that 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, the compound has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione in lab experiments is its potential as a novel anti-cancer agent. However, one of the limitations is the lack of knowledge about its mechanism of action. Further studies are needed to fully understand how the compound works and to determine its potential side effects.

Future Directions

There are several future directions for research on 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione. One direction is to further investigate its potential as an anti-cancer agent and to determine its efficacy in vivo. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and to determine its potential side effects.

Synthesis Methods

The synthesis of 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione involves the reaction of 4-chlorobenzyl mercaptan and phthalic anhydride in the presence of a catalyst such as zinc chloride. The reaction takes place under reflux in a solvent such as toluene or xylene. The resulting product is then purified through recrystallization to obtain a pure form of 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione has been studied for its potential applications in various fields of research. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.

properties

CAS RN

19378-58-6

Product Name

2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione

Molecular Formula

C15H10ClNO2S

Molecular Weight

303.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfanylmethyl]isoindole-1,3-dione

InChI

InChI=1S/C15H10ClNO2S/c16-10-5-7-11(8-6-10)20-9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2

InChI Key

VYNUNOZCGNACCI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CSC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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